molecular formula C10H9F2NO2 B15068448 2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole

2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole

Cat. No.: B15068448
M. Wt: 213.18 g/mol
InChI Key: RKMSMRGUARJYPM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole is a synthetic organic compound belonging to the benzoxazole class, a privileged scaffold in medicinal chemistry and drug discovery. The structure features a benzene ring fused to an oxazole heterocycle, substituted with a difluoromethyl group at the 2-position and an ethoxy group at the 5-position. This specific substitution pattern is designed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for developing new chemical entities. Benzoxazole derivatives are extensively investigated for their diverse biological activities. The core benzoxazole structure is a key pharmacophore in molecules with documented antimicrobial , anticancer , anti-inflammatory , and antioxidant properties . The incorporation of fluorine atoms, as in the difluoromethyl group, is a common strategy in agrochemical and pharmaceutical research to influence a compound's reactivity, binding affinity, and bioavailability. Consequently, this compound serves as a versatile building block for constructing more complex molecules and as a core structure for screening in various biological assays. The synthesis of such benzoxazole derivatives can be achieved through several robust methodologies. Common approaches include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones , or acid-catalyzed cyclization reactions . Modern, efficient synthetic routes also often employ catalyst-free, microwave-assisted conditions in green solvents to achieve high yields and purity . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

2-(difluoromethyl)-5-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO2/c1-2-14-6-3-4-8-7(5-6)13-10(15-8)9(11)12/h3-5,9H,2H2,1H3

InChI Key

RKMSMRGUARJYPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=N2)C(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Difluoromethyl 5 Ethoxybenzo D Oxazole and Its Structural Analogues

Strategies for the Construction of the Benzo[d]oxazole Core

The benzo[d]oxazole framework is a privileged heterocyclic motif present in numerous pharmacologically active compounds and functional materials. Its synthesis has been the subject of extensive research, leading to a variety of robust and efficient methodologies. These strategies primarily revolve around the formation of the oxazole (B20620) ring fused to a benzene (B151609) core, typically starting from ortho-substituted anilines.

Cyclization Reactions in Benzo[d]oxazole Synthesis

Cyclization reactions represent the most fundamental and widely employed approach for constructing the benzo[d]oxazole core. A prevalent method involves the condensation and subsequent cyclization of 2-aminophenols with various carbonyl-containing precursors. nih.gov This strategy offers versatility, allowing for the introduction of diverse substituents at the C-2 position.

Common precursors and reaction types include:

Carboxylic Acids and Derivatives: The direct condensation of 2-aminophenols with carboxylic acids or their derivatives (such as acyl chlorides) is a classical and effective method, often catalyzed by strong acids or promoted by high temperatures. eurekaselect.comjocpr.com

Aldehydes: The reaction of 2-aminophenols with aldehydes initially forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzo[d]oxazole. jocpr.com Various oxidants have been utilized for this transformation.

β-Diketones: A combination of a Brønsted acid and Copper(I) Iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones, tolerating a range of substituents on the aminophenol ring. organic-chemistry.orgacs.org

Tertiary Amides: A modern approach involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition of a 2-aminophenol (B121084) and subsequent intramolecular cyclization to furnish the benzo[d]oxazole product. nih.gov

Intramolecular SNAr Cyclization: Anilide precursors, particularly those activated with electron-withdrawing groups, can undergo N-deprotonation followed by an intramolecular O-SNAr (Nucleophilic Aromatic Substitution) cyclization to form the benzo[d]oxazole ring in high yields. nih.gov

These cyclization strategies provide a versatile toolkit for chemists, with the choice of method depending on the desired substitution pattern and the availability of starting materials.

Table 1: Overview of Selected Cyclization Strategies for Benzo[d]oxazole Synthesis

Precursor 1 Precursor 2 Key Reagents/Catalysts Reaction Type Reference(s)
2-Aminophenol Carboxylic Acid/Acyl Chloride Strong Acid / Heat Condensation/Cyclization eurekaselect.comjocpr.com
2-Aminophenol Aldehyde Oxidant (e.g., elemental sulfur) Oxidative Cyclization jocpr.comorganic-chemistry.org
2-Aminophenol β-Diketone Brønsted Acid, CuI Catalytic Cyclization acs.org
2-Aminophenol Tertiary Amide Tf₂O, 2-Fluoropyridine Amide Activation/Cyclization nih.gov
Substituted Anilide - K₂CO₃ in DMF N-deprotonation–O-SNAr nih.gov
o-Haloanilide - CuI, 1,10-phenanthroline Copper-Catalyzed Cyclization organic-chemistry.org

Multicomponent Reaction Approaches for Heterocyclic Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While specific MCRs for 2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole are not extensively detailed, the principles of MCRs are broadly applicable to the synthesis of complex heterocyclic scaffolds. beilstein-journals.org

Isocyanide-based MCRs, for instance, are powerful tools for constructing nitrogen-containing heterocycles. beilstein-journals.org These reactions often proceed through the formation of a zwitterionic intermediate from an isocyanide and an electrophile, which is then trapped by a third component. Adapting such methodologies could provide novel and efficient pathways to functionalized benzo[d]oxazoles by designing reaction cascades that incorporate the key structural elements of the target molecule. For example, a hypothetical MCR could involve a substituted 2-aminophenol, an isocyanide, and a difluoromethyl-containing electrophile to assemble the core structure in a convergent manner.

Microwave-Assisted Synthetic Protocols for Benzo[d]oxazoles

The application of microwave irradiation has revolutionized synthetic organic chemistry by enabling rapid, efficient, and often higher-yielding reactions compared to conventional heating methods. eurekaselect.com The synthesis of benzo[d]oxazoles has significantly benefited from this technology, which allows for efficient energy transfer directly to the reacting molecules. eurekaselect.comjocpr.com

Key features of microwave-assisted benzo[d]oxazole synthesis include:

Reduced Reaction Times: Reactions that typically require several hours of conventional heating can often be completed in a matter of minutes under microwave irradiation. ias.ac.inmdpi.com

Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. ias.ac.in

Solvent-Free Conditions: In some cases, the condensation of 2-aminophenols with carboxylic acids or other precursors can be performed under solvent-free conditions, enhancing the green credentials of the synthesis. jocpr.com

Versatility: Microwave assistance has been successfully applied to various benzo[d]oxazole syntheses, including the condensation of 2-aminophenols with aldehydes, carboxylic acids, and the cyclization from resin-bound esters. eurekaselect.comias.ac.innih.gov

A notable example is the one-pot synthesis of benzoxazoles via a [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) promoted cyclocondensation of 2-aminophenols and aldehydes, which proceeds efficiently under microwave conditions. ias.ac.in Similarly, catalyst-free procedures in green media like water have also been developed, highlighting the eco-friendly potential of this technique. nih.gov

Introduction of the Difluoromethyl Group at the C-2 Position

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups and capable of acting as a lipophilic hydrogen bond donor. acs.orgcas.cn Its introduction at the electron-deficient C-2 position of the benzo[d]oxazole ring requires specific difluoromethylation strategies. These can be broadly categorized into electrophilic and nucleophilic methods.

Electrophilic Difluoromethylation Techniques

Direct C-H difluoromethylation of heterocycles often proceeds through a radical pathway. rsc.org The difluoromethyl radical (•CF₂H) itself has relatively low electrophilicity compared to the trifluoromethyl radical (•CF₃). nih.gov Therefore, methods that generate a more electrophilic difluoromethylating species or proceed via an oxidative C-H activation mechanism are typically required for functionalizing electron-rich or neutral heteroaromatic systems.

For an electron-deficient carbon like the C-2 position of a benzo[d]oxazole, a radical-based approach is a plausible strategy. Recent advancements in photoredox catalysis have enabled the direct C-H difluoromethylation of various heterocycles using reagents like sodium difluoromethylsulfinate (HCF₂SO₂Na) as the source of the •CF₂H radical. researchgate.netresearchgate.netnih.gov These methods often operate under mild conditions and show broad substrate tolerance. researchgate.net The copper-mediated C–H oxidative difluoromethylation of heteroarenes with (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) also represents a viable strategy, where an oxidant is crucial for the reaction's success. acs.org

Nucleophilic Difluoromethylation Reagents and Methods

Introducing the difluoromethyl group via a nucleophilic pathway is a highly effective strategy for the C-2 position of benzo[d]oxazoles and related heterocycles like benzothiazoles. acs.orgcas.cn This approach typically involves the reaction of a nucleophilic difluoromethylating agent with a benzo[d]oxazole precursor bearing a suitable leaving group at the C-2 position (e.g., a halogen or a sulfonyl group).

Prominent nucleophilic difluoromethylating reagents include:

(Difluoromethyl)trimethylsilane (TMSCF₂H): In the presence of a suitable activator (e.g., a fluoride (B91410) source), TMSCF₂H can generate a nucleophilic difluoromethyl species. acs.orgcas.cn

Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H): This bench-stable reagent is widely used to generate the difluoromethyl anion (or its equivalent) for nucleophilic substitution reactions. acs.orgcas.cn

Studies on the analogous benzothiazole (B30560) system have demonstrated that 2-substituted derivatives readily undergo nucleophilic aromatic substitution (SNAr) at the C-2 position with the nucleophile derived from 2-PySO₂CF₂H. acs.orgcas.cnnih.gov This suggests that a 2-chloro- or 2-methanesulfonyl-5-ethoxybenzo[d]oxazole could serve as an excellent electrophilic partner for a nucleophilic difluoromethylation reaction to yield the target compound.

Table 2: Key Reagents for C-2 Difluoromethylation of Heterocycles

Reagent Type Example Reagent Precursor Requirement Mechanism Reference(s)
Radical/Electrophilic Sodium difluoromethylsulfinate (HCF₂SO₂Na) C-H bond Radical C-H Functionalization researchgate.netresearchgate.net
Radical/Electrophilic (Difluoromethyl)trimethylsilane (TMSCF₂H) + Oxidant C-H bond Oxidative C-H Difluoromethylation acs.org
Nucleophilic (Difluoromethyl)trimethylsilane (TMSCF₂H) + Activator C-2 Leaving Group (e.g., -Cl, -SO₂Me) Nucleophilic Aromatic Substitution (SNAr) acs.orgcas.cn
Nucleophilic Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) C-2 Leaving Group (e.g., -Cl, -SO₂Me) Nucleophilic Aromatic Substitution (SNAr) acs.orgcas.cnnih.gov

Radical Difluoromethylation Strategies, including C-H Difluoromethylation

Radical-based difluoromethylation has emerged as a powerful strategy for the synthesis of difluoromethylated heterocycles, often proceeding under mild conditions and exhibiting broad functional group tolerance. nih.gov These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the heterocyclic substrate.

Direct C-H difluoromethylation is a particularly attractive approach as it avoids the need for pre-functionalized starting materials, thereby enhancing step-economy. nih.gov Photoredox catalysis has been instrumental in advancing this area. nih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, facilitates the generation of the •CF2H radical from a precursor like sodium difluoromethanesulfinate (CF2HSO2Na). This radical can then engage in a C-H functionalization event on an electron-rich heterocycle such as a benzo[d]oxazole derivative. The use of O2 as a green oxidant is a notable feature of some of these protocols. nih.gov

The regioselectivity of radical C-H difluoromethylation on benzo[d]oxazoles is often directed to the C2 position, which is the most electron-deficient and acidic site in the oxazole ring. For a substrate like 5-ethoxybenzo[d]oxazole, a radical approach would likely yield the desired this compound.

Table 1: Examples of Radical Difluoromethylation Reagents and Conditions

Reagent/Catalyst System Conditions Comments
CF2HSO2Na / Rose Bengal Visible light (green LEDs), DMSO, O2 (air) Metal-free, operationally simple. nih.gov
Zn(SO2CF2H)2 (DFMS) / TBHP Thermal Pioneering reagent for radical difluoromethylation.

Metal-Mediated and Catalyzed Difluoromethylation Protocols

Transition metal-catalyzed cross-coupling reactions provide a complementary and often highly efficient route to difluoromethylated heterocycles. These methods typically involve the coupling of a pre-functionalized heterocycle (e.g., a halide or boronic acid derivative) with a difluoromethyl source, or the direct C-H functionalization mediated by a metal catalyst.

Palladium, copper, and nickel complexes have been extensively used for this purpose. For instance, palladium-catalyzed cross-coupling of 2-halobenzo[d]oxazoles with a difluoromethylating agent is a plausible strategy. However, direct C-H difluoromethylation catalyzed by transition metals has gained significant traction due to its improved atom and step economy. nih.govacs.org

In one approach, a copper-mediated C-H oxidative difluoromethylation of azoles has been developed using TMSCF2H as the difluoromethyl source. dicp.ac.cn This method has been shown to be effective for benzo[d]oxazole, affording the 2-difluoromethylated product. dicp.ac.cn The reaction proceeds with high regioselectivity at the C2 position. dicp.ac.cn Such a strategy could be directly applied to 5-ethoxybenzo[d]oxazole.

Table 2: Metal-Mediated Difluoromethylation Approaches

Metal Catalyst Difluoromethyl Source Substrate Key Features
Copper salts (e.g., CuCN) TMSCF2H Benzo[d]oxazole Direct C-H functionalization at C2. dicp.ac.cn
Palladium complexes Various CF2H reagents Aryl halides/boronic acids Cross-coupling approach requiring pre-functionalization.

Functionalization at the C-5 Ethoxy Position

The introduction of an ethoxy group at the C-5 position of the benzo[d]oxazole core is typically achieved through etherification of a corresponding 5-hydroxybenzo[d]oxazole precursor. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

The synthesis of the requisite 5-hydroxybenzo[d]oxazole can be accomplished by the condensation of 2,4-dihydroxyaniline with an appropriate carboxylic acid or its derivative. In the context of synthesizing this compound, one could envision the etherification of 2-(difluoromethyl)-5-hydroxybenzo[d]oxazole (B12853768). The commercial availability of 2-(difluoromethyl)-5-hydroxybenzo[d]oxazole makes this a viable route. bldpharm.com

Table 3: General Conditions for Williamson Ether Synthesis

Ethylating Agent Base Solvent Temperature
Ethyl iodide K2CO3, NaH DMF, Acetone Room Temp. to Reflux
Diethyl sulfate NaOH, K2CO3 Acetone, Ethanol Room Temp. to Reflux

The synthesis of this compound necessitates a strategy for the sequential introduction of the two substituents. Two primary sequences can be considered:

Introduction of the ethoxy group first, followed by difluoromethylation: This would involve the synthesis of 5-ethoxybenzo[d]oxazole as an intermediate. This can be prepared from 4-ethoxyaniline. The subsequent step would be the direct C-H difluoromethylation at the C2 position using one of the radical or metal-catalyzed methods described in sections 2.2.3 and 2.2.4. This approach benefits from the fact that direct C-H functionalization methods for the C2 position of benzo[d]oxazoles are well-established.

Introduction of the difluoromethyl group first, followed by etherification: This pathway would commence with the synthesis of a 2-(difluoromethyl)benzo[d]oxazole bearing a functional group at the C-5 position that can be converted to a hydroxyl group. A more direct approach would be to start with 2-(difluoromethyl)-5-hydroxybenzo[d]oxazole and perform an etherification as the final step. The feasibility of this route is supported by the commercial availability of the 5-hydroxy precursor. bldpharm.com

Convergent and Divergent Synthetic Pathways for this compound

The principles of step-economy and atom-economy are central to the development of efficient and sustainable synthetic routes. nih.gov Step-economy emphasizes minimizing the number of synthetic steps, which in turn reduces time, cost, and waste generation. nih.gov Atom-economy, on the other hand, focuses on maximizing the incorporation of atoms from the reactants into the final product.

Direct C-H functionalization reactions are inherently more step- and atom-economical than traditional cross-coupling reactions, which require the pre-installation of functional groups. nih.govacs.org Therefore, a synthetic strategy for this compound that employs a direct C-H difluoromethylation step would be highly desirable from an efficiency standpoint.

For instance, a convergent synthesis that brings together two complex fragments in a late-stage coupling reaction can be highly step-economical. However, for a relatively small molecule like this compound, a linear sequence that utilizes highly efficient and atom-economical reactions, such as direct C-H activation, may be more practical.

The atom economy of a reaction can be calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product(s) / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations that generate stoichiometric byproducts. The development of catalytic C-H activation methods is a significant step towards improving the atom economy of C-C and C-heteroatom bond formation. nih.gov

Green Chemistry Principles in the Preparation of Fluorinated Heterocycles

The synthesis of fluorinated heterocycles, including benzoxazole (B165842) derivatives, is increasingly guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. These principles focus on creating more efficient, safer, and less wasteful chemical processes. chemicalbook.com Key strategies in the green synthesis of these compounds include the use of eco-friendly solvents, alternative energy sources, and efficient catalytic systems. researchgate.net

Methodologies such as microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate reaction times, improve yields, and increase energy efficiency compared to conventional heating methods. nih.govscispace.com For instance, the cyclocondensation step in benzoxazole synthesis can be significantly expedited using these techniques. nih.gov Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or deep eutectic solvents minimizes the reliance on volatile and often toxic organic solvents. researchgate.netnih.gov

Catalysis plays a pivotal role in the green synthesis of benzoxazoles. The use of reusable, heterogeneous catalysts, such as copper(II) ferrite (B1171679) nanoparticles or imidazolium (B1220033) chlorozincate (II) ionic liquids supported on nanoparticles, offers advantages like easy separation from the reaction mixture and the potential for multiple reuse cycles with minimal loss of activity. nih.govorientjchem.org Metal-free approaches, employing promoters like imidazolium chloride, also represent a sustainable alternative, avoiding the environmental concerns associated with heavy metal catalysts. researchgate.net These methods often result in high atom economy, producing water as the sole byproduct and thereby adhering to the principle of waste prevention. chemicalbook.comnih.gov The electrochemical synthesis of oxazoles from carboxylic acids is another innovative green approach that avoids transition metals and harsh oxidants, generating hydrogen gas as the only byproduct. orientjchem.org

Analytical Spectroscopic Characterization Techniques for Structural Confirmation

The unambiguous structural confirmation of this compound and its analogues relies on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's connectivity, molecular weight, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Fluorine and Proton Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. Both ¹H NMR and ¹⁹F NMR are employed to provide detailed information about the molecular framework of this compound.

In ¹H NMR spectroscopy, the difluoromethyl group (-CHF₂) proton typically appears as a triplet due to coupling with the two adjacent fluorine atoms. The ethoxy group protons would present as a triplet (methyl, -CH₃) and a quartet (methylene, -CH₂-). The aromatic protons on the benzoxazole ring system would exhibit signals in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions and the electronic effects of the substituents.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The two fluorine atoms of the difluoromethyl group are expected to produce a doublet, resulting from coupling to the single proton of that group. The chemical shift of this signal is characteristic of the difluoromethyl moiety attached to a heterocyclic system.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H6.8 - 7.2TripletJH-F ≈ 56-60-CH F₂
¹H7.2 - 7.8Multiplet-Aromatic H
¹H4.1 - 4.3QuartetJH-H ≈ 7-OCH ₂CH₃
¹H1.4 - 1.6TripletJH-H ≈ 7-OCH₂CH
¹⁹F-90 to -130DoubletJF-H ≈ 56-60-CHF

Note: Predicted values are based on typical ranges for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for substituted benzoxazoles include the cleavage of substituent groups and the rupture of the heterocyclic ring. For this compound, characteristic fragments would likely arise from the loss of the ethoxy group (-•OCH₂CH₃ or •CH₂CH₃) or the difluoromethyl radical (-•CHF₂). Further fragmentation of the benzoxazole core can also be observed.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Fragment LostFormula of Fragment
M⁺-[C₁₀H₉F₂NO₂]⁺
M - 29•C₂H₅[C₈H₄F₂NO₂]⁺
M - 45•OC₂H₅[C₈H₄F₂N]⁺
M - 51•CHF₂[C₉H₈NO₂]⁺

Note: M⁺ represents the molecular ion.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands characteristic of its structural components.

Key expected absorptions include C-H stretching vibrations for the aromatic ring and the aliphatic ethoxy group. The carbon-nitrogen double bond (C=N) of the oxazole ring typically shows a strong absorption. The ether linkages, both within the oxazole ring (C-O-C) and in the ethoxy substituent, will also produce characteristic stretching bands. Finally, the carbon-fluorine bonds of the difluoromethyl group will exhibit strong, distinctive absorptions in the fingerprint region of the spectrum. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic (Ethoxy)
1620 - 1580C=N StretchOxazole Ring
1600 - 1450C=C StretchAromatic Ring
1270 - 1200C-O StretchAryl Ether (Ethoxy)
1150 - 1050C-O-C StretchOxazole Ring
1100 - 1000C-F StretchDifluoromethyl

Note: Values are typical ranges for the specified functional groups. vscht.czlibretexts.org

X-ray Crystallography for Solid-State Structure Elucidation

For a substituted benzoxazole derivative, X-ray analysis would confirm the planarity of the fused benzoxazole ring system. nih.gov It would also reveal the precise conformation of the ethoxy and difluoromethyl substituents relative to the core structure. Furthermore, analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the solid-state architecture. nih.govnih.gov While specific data for the title compound is not available, analysis of similar structures provides expected parameters. nih.govscispace.com

Table 4: Representative Crystallographic Data for Substituted Benzoxazoles

ParameterDescriptionTypical Value/System
Crystal SystemThe geometry of the unit cell.Monoclinic or Triclinic
Space GroupThe symmetry elements of the crystal.e.g., P2₁/c, P-1
Bond Length (C=N)Length of the imine bond in the oxazole ring.~1.35 - 1.38 Å
Bond Length (C-O)Length of the ether bond in the oxazole ring.~1.37 - 1.39 Å
Interplanar AngleAngle between the planes of adjacent aromatic rings.Variable, depends on packing

Note: Data is generalized from published crystal structures of benzoxazole derivatives. nih.govnih.gov

Mechanistic Elucidation of Synthetic Transformations Involving 2 Difluoromethyl 5 Ethoxybenzo D Oxazole Precursors

Reaction Mechanism Investigations of Difluoromethylation Processes

The incorporation of the difluoromethyl (CF₂H) group is a key step in the synthesis of the target molecule. The CF₂H moiety can act as a lipophilic bioisostere of a hydroxyl or thiol group, making it valuable in medicinal chemistry. acs.org Mechanistic investigations have revealed several pathways for difluoromethylation, primarily involving difluorocarbene, radical intermediates, or transition metal-mediated cross-coupling. acs.orgrsc.org

Difluorocarbene-Mediated Difluoromethylation: One common strategy involves the use of reagents that generate difluorocarbene (:CF₂), a highly reactive intermediate. For instance, sodium chlorodifluoroacetate (ClCF₂CO₂Na) can thermally decompose to produce :CF₂. A proposed mechanism for the N-difluoromethylation of a benzoxazole-2-thione involves the initial generation of difluorocarbene, which then reacts with a heteroatom nucleophile (in this case, the nitrogen of the benzoxazole (B165842) ring). acs.org Control experiments using radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) have been conducted to probe the reaction pathway. The observation that the desired product still forms in the presence of TEMPO suggests that a radical mechanism is likely not involved in this specific transformation. acs.org

Radical-Based Difluoromethylation: An alternative approach relies on the generation of the difluoromethyl radical (•CF₂H). rsc.org Visible-light-promoted methods have emerged as powerful tools for this purpose. For example, difluoroacetic acid (CF₂HCOOH) can be used as a radical precursor in the presence of an oxidizing agent like (diacetoxyiodo)benzene (B116549) (PIDA) and light. beilstein-journals.org The mechanism is believed to proceed via the following steps:

Generation of the •CF₂H radical from the precursor.

Addition of the •CF₂H radical to an unsaturated bond (e.g., an alkene) in the precursor molecule.

The resulting alkyl radical undergoes an intramolecular cyclization with an aromatic ring. beilstein-journals.org This radical cascade allows for the simultaneous introduction of the difluoromethyl group and the formation of a new ring structure. beilstein-journals.org

Transition Metal-Mediated Cross-Coupling: Cross-coupling reactions catalyzed by transition metals offer a direct method for forming C(sp²)–CF₂H bonds. rsc.org Copper-mediated processes have been investigated, where a proposed mechanism involves the oxidative addition of a difluoromethyl source to a Cu(I) complex, forming a Cu(III) intermediate. This intermediate then undergoes reductive elimination to yield the difluoromethylated product. rsc.org Nickel catalysts have also been employed in conjunction with aryl zinc reagents. The postulated mechanism involves transmetallation of the aryl group from zinc to nickel, followed by a reaction sequence that ultimately couples the aryl group with the difluoromethyl moiety. rsc.org

Table 1: Comparison of Difluoromethylation Mechanisms
MechanismKey IntermediateTypical PrecursorPromoter/CatalystEvidence/Probes
Difluorocarbene InsertionDifluorocarbene (:CF₂)ClCF₂CO₂NaHeatRadical scavenger experiments acs.org
Radical Addition/CyclizationDifluoromethyl radical (•CF₂H)CF₂HCOOHPIDA, Visible LightPrecedent from hydrodifluoromethylation studies beilstein-journals.org
Cross-CouplingOrganometallic (e.g., CuIII)Various CF₂H sourcesCopper or Nickel saltsPostulated based on cross-coupling principles rsc.org

Detailed Studies of Benzo[d]oxazole Ring Formation Mechanisms

The formation of the benzo[d]oxazole core is typically achieved through the cyclization of a suitably functionalized precursor, most commonly derived from a 2-aminophenol (B121084). nih.gov The specific mechanism depends heavily on the reagents and reaction conditions employed.

Tf₂O-Promoted Amide Activation and Cyclization: One versatile method involves the reaction of a 2-aminophenol with a tertiary amide in the presence of triflic anhydride (B1165640) (Tf₂O) and a mild base like 2-fluoropyridine. A detailed mechanistic pathway has been proposed based on experimental results:

Activation: The amide reacts with Tf₂O to form a highly electrophilic intermediate amidinium salt.

Nucleophilic Attack: The amino group of the 2-aminophenol acts as a nucleophile, attacking the activated amidinium carbon.

Intramolecular Cyclization: An intramolecular reaction occurs where the hydroxyl group of the 2-aminophenol derivative attacks the iminium carbon, leading to the formation of the five-membered oxazole (B20620) ring.

Elimination: The final step involves the elimination of a proton and the leaving group to afford the aromatic benzo[d]oxazole product. nih.gov

N-Deprotonation–O-SₙAr Cyclization: Another established mechanism for forming the benzoxazole ring is through an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. This pathway is particularly effective when the aniline (B41778) precursor contains a good leaving group (like fluorine) ortho to the amino group and is activated by electron-withdrawing groups on the aromatic ring. The proposed sequence is as follows:

Deprotonation: A base (e.g., K₂CO₃) removes the proton from the nitrogen of an anilide precursor.

Cyclization: The resulting delocalized anion cyclizes, with the amide oxygen attacking the aromatic carbon bearing the fluorine atom. This forms a transient Meisenheimer complex.

Rearomatization: The intermediate rearomatizes by expelling the fluoride (B91410) ion, yielding the stable benzo[d]oxazole ring system. nih.gov The efficiency and required temperature for this reaction are correlated with the strength of the electron-withdrawing group on the SₙAr acceptor ring. nih.gov

Table 2: Key Steps in Benzo[d]oxazole Ring Formation
MechanismStep 1Step 2Step 3Key Intermediate
Tf₂O-Promoted Cyclization nih.govAmide activation with Tf₂ONucleophilic attack by 2-aminophenolIntramolecular cyclization & EliminationAmidinium salt
N-Deprotonation–O-SₙAr nih.govDeprotonation of anilideIntramolecular O-attack on aryl fluorideFluoride elimination (Rearomatization)Meisenheimer complex

Understanding Rearrangement Reactions in Fluorinated Heterocycle Synthesis

The synthesis of complex heterocyclic systems can sometimes be accompanied by unexpected rearrangement reactions, where the atomic connectivity of the molecular skeleton is altered. Understanding these potential pathways is vital to avoid side products and to potentially harness them for novel synthetic routes.

Lewis Acid-Mediated Rearrangements: The benzoxazole core, while generally stable, can undergo rearrangement under certain conditions. For instance, treatment of 4-phenylbenzo[d]oxazoles with a strong Lewis acid like aluminum chloride (AlCl₃) has been shown to induce a rearrangement to form phenanthridin-4-ols. researchgate.net While not directly involving a fluorinated analogue, this demonstrates the potential for skeletal reorganization of the benzoxazole framework under specific catalytic conditions. Quantum chemical calculations can be used to describe the mechanism and thermodynamic parameters of such reactions. researchgate.net

Electrocyclic Rearrangements: More fundamental rearrangements involving the oxazole ring itself have also been studied. A novel skeletal rearrangement of an oxazole to an azepine or a pyrrole (B145914) has been demonstrated through a dynamic electrocyclization process. nih.gov This transformation involves a controlled ring-opening and re-closure sequence, showcasing the dynamic nature of the heterocyclic ring under thermal or photochemical conditions. Such studies highlight the possibility of unexpected pathways during the synthesis of highly functionalized or strained fluorinated benzoxazoles, where electronic effects of the fluorine substituents could influence the feasibility of electrocyclic reactions. nih.gov The serendipitous rearrangement of an oxazole nucleus to a thiazoline (B8809763) ring under mild conditions has also been described, further illustrating the chemical versatility and potential for unexpected transformations of the oxazole ring. researchgate.net

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a dispositive role in directing the outcome of synthetic transformations by influencing reaction rates, selectivity, and even the operative mechanism itself.

Catalysts in Ring Formation and Functionalization:

Lewis Acids: As noted, strong Lewis acids like AlCl₃ can mediate skeletal rearrangements of the benzoxazole core. researchgate.net

Transition Metals: Silver-catalyzed reactions have been developed for synthesizing 2-substituted benzo[d]oxazoles via tandem condensation reactions, valued for their high efficiency and selectivity under mild conditions. nih.gov Copper and nickel catalysts are instrumental in cross-coupling reactions for difluoromethylation, proceeding through organometallic intermediates. rsc.org

Reagents in Controlling Reaction Mechanisms:

Bases: The choice of base is critical in many steps. For example, NaOt-Bu was found to be a suitable base for a one-pot N-difluoromethylation and cyclization reaction, whereas other bases like K₂CO₃ or NEt₃ were not effective. acs.org In SₙAr-type cyclizations, K₂CO₃ is used to deprotonate the anilide precursor, initiating the ring-closing cascade. nih.gov

Activating Agents: Reagents like triflic anhydride (Tf₂O) are used to activate otherwise unreactive functional groups. In benzoxazole synthesis, Tf₂O converts a stable amide into a highly electrophilic intermediate, enabling the subsequent nucleophilic attack and cyclization. nih.gov

Oxidants/Promoters: In radical-based difluoromethylation, hypervalent iodine reagents such as PIDA are used to generate the initial difluoromethyl radical from its precursor under visible light irradiation, kicking off the desired reaction cascade. beilstein-journals.org

The selection of a specific catalyst or reagent can thus provide precise control over the synthetic pathway, favoring one mechanistic route over another to achieve the desired 2-(difluoromethyl)-5-ethoxybenzo[d]oxazole product.

Computational Chemistry and Theoretical Investigations of 2 Difluoromethyl 5 Ethoxybenzo D Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a standard and robust method for investigating the structural and electronic properties of organic molecules, including benzoxazole (B165842) derivatives. irjweb.com By utilizing functionals such as Becke-3-Parameter-Lee-Yang-Parr (B3LYP) combined with basis sets like 6-311G(d,p), it is possible to optimize the molecular geometry of 2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole and calculate various electronic parameters. researchgate.netnih.gov

These calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com Analysis of the molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for understanding its behavior in chemical reactions.

Table 1: Predicted Reactivity Descriptors for this compound

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape.
Global Hardness (η) (ELUMO - EHOMO) / 2Represents resistance to change in electron distribution. openaccesspub.org
Electrophilicity Index (ω) μ² / (2η)Quantifies the propensity of a species to accept electrons. openaccesspub.org

This interactive table outlines key reactivity parameters derived from DFT calculations.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods provide a rigorous way to study molecular orbitals. nih.gov High-level composite methods, such as the G3(MP2)//B3LYP level of theory, can be used to accurately calculate thermochemical properties like gas-phase enthalpies of formation. researchgate.net

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is critical to its function. This compound possesses rotatable single bonds, specifically within the ethoxy and difluoromethyl substituents. This flexibility allows the molecule to adopt various spatial arrangements, or conformations.

Molecular modeling techniques are employed to explore the conformational landscape and identify the most stable, low-energy conformers. nih.gov Methods such as simulated annealing or systematic potential energy surface scans can be performed. These studies vary key torsion angles—for instance, the angle of the ethoxy group relative to the benzoxazole ring—to calculate the relative energy of each conformation. The results reveal the preferred three-dimensional structure and the flexibility of the molecule, which are crucial for understanding its interaction with biological targets. nih.gov

Prediction of Reaction Pathways and Transition States through Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathways. This involves locating the structures of reactants, products, and, most importantly, the transition states (TS) that connect them.

For this compound, DFT calculations can be used to model various potential reactions, such as electrophilic aromatic substitution or reactions involving the side chains. The calculation of activation energies—the energy difference between the reactants and the transition state—allows for the prediction of reaction kinetics. researchgate.net Time-dependent DFT (TD-DFT) can be applied to study processes in the excited state, such as intramolecular proton transfer. mdpi.com These theoretical predictions provide a detailed, step-by-step view of the chemical transformation, guiding synthetic efforts and explaining observed reactivity. researchgate.net

Simulation of Intermolecular Interactions with Biological Receptors (Methodological Focus)

Understanding how a molecule interacts with its environment, particularly with biological receptors like proteins or enzymes, is a cornerstone of drug design. Computational simulations provide a window into these non-covalent interactions. The unique structural features of this compound—including the aromatic system, heteroatoms (N, O), and fluorine atoms—dictate its interaction profile.

The primary focus of these simulations is to characterize weak intermolecular forces, such as hydrogen bonds, van der Waals interactions, and π-π stacking. nih.gov Analyzing the geometry and energetics of these interactions helps to explain molecular recognition phenomena and the stability of a ligand-receptor complex.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor). ekb.eg This method is central to rational drug design and virtual screening.

The process involves two key components:

Docking Algorithms: These algorithms explore the vast conformational space of the ligand and the active site, generating numerous possible binding poses.

Scoring Functions: Each generated pose is evaluated by a scoring function, which estimates the binding free energy. The scores are used to rank the poses, with the lowest energy score typically representing the most likely binding mode.

For this compound, docking studies can be performed against a specific protein target to predict its binding orientation and affinity. The results highlight key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions within the binding pocket, providing a rationale for its potential biological activity. researchgate.net

Table 2: Example Output from a Molecular Docking Study

ParameterValue/Description
Target Protein Example: Cyclooxygenase-2 (COX-2)
Binding Affinity (Score) e.g., -9.5 kcal/mol
Key Interacting Residues e.g., Arg120, Tyr355, Ser530
Types of Interactions Hydrogen bond with Ser530; Hydrophobic interactions with Val523

This interactive table presents hypothetical data from a molecular docking simulation to illustrate the typical findings of such a study.

Molecular Dynamics Simulations for Binding Stability Analysis

Information regarding molecular dynamics (MD) simulations specifically for this compound to analyze its binding stability with any biological target is not available in the public domain based on the performed searches. MD simulations are a computational method used to understand the physical movements of atoms and molecules over time. In drug discovery, this technique is crucial for evaluating the stability of a ligand-protein complex, providing insights into binding affinities and the conformational changes that occur upon binding. However, no such analysis has been published for this compound.

In Silico Property Prediction for Compound Optimization

There are no available data from in silico property prediction studies for this compound. In silico methods are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, as well as its physicochemical characteristics (e.g., solubility, lipophilicity). These predictions are vital for optimizing a chemical structure to improve its drug-like properties. Without published research on this specific molecule, no data tables or detailed findings regarding its predicted properties can be provided.

In Vitro Molecular Interaction Studies and Structure Activity Relationship Sar Foundations of 2 Difluoromethyl 5 Ethoxybenzo D Oxazole Analogues

Design and Synthesis of 2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole Analogues for SAR Explorationnih.govnih.govnih.gov

The exploration of the structure-activity relationship (SAR) for the this compound scaffold necessitates the systematic design and synthesis of a library of analogues. nih.govnih.gov The design strategy typically focuses on modifying three key structural components of the parent molecule: the 2-position difluoromethyl group, the 5-position ethoxy group, and the benzoxazole (B165842) core itself.

Design Strategy:

Modification of the 2-Substituent: To understand the role of the difluoromethyl group, analogues are designed where it is replaced by other small, electron-withdrawing groups (e.g., trifluoromethyl, monochloromethyl) or groups with different hydrogen-bonding capabilities (e.g., methyl, hydroxyl). This helps to probe the importance of its unique electronic and steric properties in target binding. mdpi.com

Variation of the 5-Alkoxy Group: The ethoxy group is varied to explore the impact of chain length, branching, and polarity on binding affinity. Analogues with methoxy (B1213986), propoxy, or isopropoxy groups are synthesized to determine the optimal size and lipophilicity for the substituent at this position. nih.gov

Substitution on the Benzoxazole Ring: Additional substituents (e.g., halogens, small alkyl groups) may be introduced at other available positions on the benzene (B151609) ring (positions 4, 6, or 7) to investigate further electronic and steric effects on molecular recognition.

General Synthetic Approach: The synthesis of these benzoxazole derivatives is often achieved through the condensation of an appropriately substituted 2-aminophenol (B121084) with a suitable carboxylic acid or its derivative. A common synthetic route involves the reaction of 4-ethoxy-2-aminophenol with a difluoroacetic acid derivative under dehydrating conditions. mdpi.com For SAR studies, a versatile approach might involve synthesizing a key intermediate, such as methyl 3-amino-4-hydroxybenzoate, which can then be elaborated. jocpr.com The general synthesis can be outlined as follows:

Amide Formation: Reaction of a substituted 2-aminophenol (e.g., 2-amino-4-ethoxyphenol) with an activated carboxylic acid (like difluoroacetyl chloride) or via a coupling agent to form an intermediate amide.

Cyclization: The resulting amide undergoes acid-catalyzed cyclodehydration to form the benzoxazole ring. nih.gov Toluene sulfonic acid (TsOH) in a solvent like toluene, equipped with a Dean-Stark apparatus to remove water, is frequently used to drive this reaction to completion. nih.gov

This modular approach allows for the introduction of diversity at each key position, enabling a thorough investigation of the SAR. nih.gov The "scaffold hopping" strategy, where the benzoxazole core is replaced by similar bicyclic structures like benzimidazole (B57391) or benzothiazole (B30560), can also be employed to discover novel chemotypes with improved properties. nih.govnih.govresearchgate.net

In Vitro Biochemical Assay Methodologies for Target Interaction Evaluationnih.govresearchgate.netnih.gov

To quantify the effects of structural modifications on the biological activity of the synthesized analogues, robust and reproducible in vitro biochemical assays are essential. These assays directly measure the interaction between a compound and its purified biological target, such as an enzyme or a receptor. nih.govresearchgate.net

Enzyme inhibition assays are performed to determine the concentration of a compound required to reduce the activity of a target enzyme by 50% (IC50). This value is a critical measure of a compound's potency. The methodology varies depending on the enzyme class but generally involves monitoring the consumption of a substrate or the formation of a product over time.

A typical procedure for a generic enzyme inhibition assay is as follows:

Reagents and Preparation: All reagents, including the purified target enzyme, a specific substrate, and the test compounds (dissolved in a suitable solvent like DMSO), are prepared in an appropriate assay buffer.

Assay Protocol: The reaction is initiated by mixing the enzyme and varying concentrations of the inhibitor in a multiwell plate. After a pre-incubation period to allow for binding, the reaction is started by the addition of the substrate.

Detection and Measurement: The reaction progress is monitored using a detection method that measures changes in absorbance, fluorescence, or luminescence. For example, a chromogenic assay might use a substrate that produces a colored product upon enzymatic conversion, with the color intensity measured by a spectrophotometer. jocpr.com For protein kinases, assays often measure the transfer of a phosphate (B84403) group to a substrate, which can be quantified using methods like ELISA. researchgate.nettandfonline.com

Data Analysis: The reaction rates are calculated and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

The table below summarizes common enzymatic assay formats used for inhibitor screening.

Assay TypePrincipleTypical ReadoutExample Target Class
Chromogenic Enzyme converts a colorless substrate to a colored product.AbsorbanceProteases, COX jocpr.com
Fluorogenic Enzyme acts on a non-fluorescent substrate to release a fluorescent product.Fluorescence IntensityKinases, Phosphatases
Luminogenic Enzymatic reaction is coupled to a light-producing reaction (e.g., luciferase).LuminescenceATPases, Kinases
ELISA-based Antibody-based detection of a product or post-translational modification.Absorbance/FluorescenceKinases, Methyltransferases tandfonline.com

This table provides an overview of common enzyme inhibition assay methodologies.

Ligand binding assays measure the strength of the interaction between a compound (ligand) and its target protein, typically reported as the dissociation constant (Kd) or the inhibition constant (Ki). giffordbioscience.commalvernpanalytical.com A lower Kd or Ki value signifies a higher binding affinity.

Radioligand Competition Assays: This is a classic and highly sensitive method. wikipedia.org The assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radiolabeled ligand (a "tracer") for binding to the target receptor.

Methodology: The target protein (e.g., in a membrane preparation or purified form), a fixed concentration of the radioligand, and increasing concentrations of the test compound are incubated together until equilibrium is reached. The bound radioligand is then separated from the unbound fraction (e.g., by rapid filtration), and the radioactivity of the bound complex is measured. bwise.kr

Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. giffordbioscience.com

Biophysical Methods (Label-Free): Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on binding affinity and kinetics without requiring labels. malvernpanalytical.comlibretexts.org

Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target protein immobilized on the chip. giffordbioscience.comlibretexts.org This real-time analysis provides not only the equilibrium dissociation constant (Kd) but also the kinetic rate constants for association (kon) and dissociation (koff). giffordbioscience.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.comlibretexts.org Small aliquots of the ligand are titrated into a sample cell containing the target protein, and the resulting heat change is measured. The data can be used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). libretexts.org

The following table compares different ligand binding assay methodologies.

MethodPrincipleKey Parameters MeasuredAdvantages
Radioligand Competition Assay Competition between a test compound and a radiolabeled ligand for a target.Ki, IC50High sensitivity, well-established. wikipedia.org
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized target.Kd, kon, koff giffordbioscience.comReal-time, label-free, provides kinetic data.
Isothermal Titration Calorimetry (ITC) Measurement of heat changes upon binding.Kd, Stoichiometry (n), ΔH, ΔS malvernpanalytical.comLabel-free, provides full thermodynamic profile.
Fluorescence Polarization (FP) Change in the polarization of fluorescent light upon binding.Kd, KiHomogeneous (no separation step), suitable for high-throughput screening. wikipedia.org

This interactive table summarizes and compares various methodologies for measuring ligand binding affinity.

Theoretical Basis of Structure-Activity Relationships for this compound Scaffoldsmdpi.comnih.gov

The SAR for the this compound scaffold is governed by the specific non-covalent interactions that its functional groups can form within the target's binding site. Understanding the physicochemical properties of the difluoromethyl and ethoxy groups is key to rationalizing and predicting binding affinity. mdpi.comnih.gov

The difluoromethyl (CF2H) group is a unique substituent in medicinal chemistry, often used to modulate the properties of bioactive molecules. researchgate.net Its influence stems from a combination of electronic effects, steric profile, and its capacity for specific molecular interactions.

Hydrogen Bond Donor: Unlike the trifluoromethyl (CF3) group, the CF2H group possesses a weakly acidic proton. This allows it to act as an effective hydrogen bond donor, forming interactions with hydrogen bond acceptors like backbone carbonyls or specific amino acid side chains (e.g., Asp, Glu) in a protein's active site. nih.govnih.gov This capability is significant because the CF2H group can serve as a metabolically stable bioisostere for more labile groups like hydroxyls (-OH) or thiols (-SH). nih.gov

Lipophilicity and Polarity: The two fluorine atoms make the group highly electronegative and lipophilic, which can enhance membrane permeability and hydrophobic interactions within the binding pocket. nih.gov The C-F bond is highly polarized, creating a local dipole moment that can engage in favorable multipolar interactions with polar regions of the binding site. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com This enhances the pharmacokinetic profile of the molecule.

The ability of the CF2H group to act as a lipophilic hydrogen bond donor is a key feature that can significantly enhance binding affinity and specificity compared to a simple methyl or trifluoromethyl group. nih.govnih.gov

The 5-ethoxy group (-OCH2CH3) primarily influences binding through steric and hydrophobic interactions, while also possessing hydrogen bonding capability.

Hydrophobic and van der Waals Interactions: The ethyl chain of the ethoxy group is hydrophobic and can occupy a corresponding hydrophobic pocket within the binding site. The size and shape of this pocket are critical. SAR studies comparing different alkoxy groups (e.g., methoxy vs. ethoxy vs. propoxy) can determine the optimal chain length for maximizing favorable van der Waals contacts. mdpi.com As steric bulk increases, affinity may improve up to a point, after which it can decrease due to steric clashes. nih.gov

Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group is a potential hydrogen bond acceptor. Its ability to form a hydrogen bond with a suitable donor group on the protein (e.g., the amide N-H of the backbone or the side chain of residues like Asn, Gln, or Ser) can be a significant contributor to binding affinity. The precise orientation of the ethoxy group is crucial for establishing this interaction.

The following hypothetical SAR table illustrates how systematic modification of the alkoxy group could influence target engagement, as measured by an in vitro assay.

CompoundR Group (at position 5)IC50 (nM)Rationale for Activity Change
Parent -OCH2CH3 (Ethoxy)15Baseline activity with good fit in hydrophobic pocket.
Analogue 1 -OCH3 (Methoxy)50Shorter chain leads to weaker hydrophobic interactions.
Analogue 2 -OCH2CH2CH3 (Propoxy)8Longer chain provides enhanced van der Waals contacts.
Analogue 3 -OCH(CH3)2 (Isopropoxy)75Branched chain introduces steric hindrance in the binding pocket.
Analogue 4 -OH (Hydroxy)250Loss of key hydrophobic interactions; increased polarity may be unfavorable.

This hypothetical data table illustrates potential SAR trends for modifications at the 5-position, demonstrating the importance of the alkoxy group's size and shape for optimal binding.

Impact of Benzo[d]oxazole Core Modifications on Binding

The benzo[d]oxazole scaffold is a cornerstone in medicinal chemistry, and modifications to this core structure significantly influence the binding affinity and efficacy of its derivatives. Structure-activity relationship (SAR) studies indicate that the electronic properties and the position of substituents on the benzoxazole ring are pivotal for molecular interactions.

Research on various benzoxazole derivatives has consistently shown that the presence and nature of substituents on the benzene ring of the benzo[d]oxazole core can drastically alter biological activity. For instance, studies on antifungal derivatives have demonstrated that the electron-drawing ability of substituents has a significant impact. nih.gov The introduction of electron-withdrawing groups, such as chlorine (Cl) or nitro (NO₂), can enhance the antiproliferative effects of these compounds. researchgate.net Specifically, placing these groups at the ortho- or para-positions of a connected phenyl ring has been found to improve activity against certain cancer cell lines. researchgate.net

Conversely, the introduction of electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) can also modulate activity, sometimes enhancing it against specific bacterial strains by potentially improving the binding affinity to bacterial targets. nih.gov The substitution pattern is crucial; for example, in a series of 2-aryl 5-hydroxy benzo[d]oxazoles, various substitutions on the 2-aryl moiety led to compounds with potent and selective growth inhibition against cancer cells, with IC₅₀ values in the low micromolar range. nih.gov

Furthermore, lipophilicity, which is affected by core modifications, plays a role in activity. Halogen substitutions, for instance, not only provide an electron-withdrawing effect but can also increase lipophilicity, which may lead to better penetration of cell walls and improved interaction with molecular targets. nih.gov The replacement of the benzoxazole core with similar heterocyclic systems, such as benzimidazole or benzothiazole, has also been explored to understand the role of the heteroatoms in binding interactions. researchgate.netnih.gov These studies collectively underscore that a delicate balance of electronic, steric, and lipophilic properties, achieved through strategic modification of the benzo[d]oxazole core, is essential for optimizing molecular binding.

Modification TypeSubstituent ExampleObserved Impact on Activity/BindingReference
Electron-Withdrawing Group (EWG)-Cl, -NO₂, Halogens (-F, -Br)Generally enhances antifungal, antiproliferative, and antibacterial activity. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
Electron-Donating Group (EDG)-OCH₃, -CH₃Can enhance activity against specific Gram-positive bacteria. nih.gov nih.gov
Positional IsomerismSubstituents at ortho-, meta-, or para- positionsThe position of EWGs (e.g., ortho-, para-) is critical for improved antiproliferative activity. researchgate.net researchgate.net
Hydroxylation-OH at position 5Led to potent and selective anticancer activity in 2-aryl substituted analogues. nih.gov nih.gov
Lipophilicity ModificationHalogenation (e.g., Dichloro-substitution)Increased lipophilicity may improve cell wall penetration and enhance antibacterial efficacy. nih.gov nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the structure-activity relationships of this compound analogues at a molecular level. These methods complement experimental studies by offering insights into binding mechanisms and guiding the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational approach. researchgate.net These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For benzoxazole derivatives, 2D-QSAR models have shown that topological parameters and molecular connectivity indices are relevant for predicting antimicrobial activity. researchgate.net More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), provide detailed three-dimensional maps illustrating how steric and electrostatic fields of the molecules influence their activity. tandfonline.com These models have been successfully used to guide the design of novel benzoxazole derivatives with enhanced anti-inflammatory properties. tandfonline.com

Molecular docking is another widely used technique to predict the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of binding interactions. nih.gov For benzoxazole analogues, docking studies have been employed to identify key interactions with target enzymes, such as hydrogen bonds and hydrophobic interactions, and to correlate docking scores with experimental activities. nih.govnih.gov This method is crucial for understanding the binding mode and for prioritizing compounds for synthesis and biological testing. nih.gov

To further refine the understanding of ligand-receptor complexes obtained from docking, Molecular Dynamics (MD) simulations are performed. MD simulations model the movement of atoms over time, providing insights into the stability of the ligand-receptor interactions. nih.gov Following MD, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis can be used to calculate the binding free energy, offering a more quantitative prediction of binding affinity. nih.gov

Finally, Density Functional Theory (DFT) calculations are utilized to investigate the electronic properties of the molecules, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap can provide information about the chemical reactivity and stability of the compounds, which often correlates with their biological activity. nih.govnih.gov

Computational MethodApplication in Benzoxazole SARKey Insights ProvidedReference
QSAR (2D and 3D)Correlating structural features with antimicrobial and anti-inflammatory activity. researchgate.nettandfonline.comIdentifies key topological and 3D steric/electrostatic properties that govern biological activity. researchgate.nettandfonline.com researchgate.nettandfonline.com
Molecular DockingPredicting binding modes and affinities to various biological targets (e.g., enzymes). nih.govnih.govReveals specific ligand-receptor interactions (e.g., H-bonds) and helps rank compounds based on binding scores. nih.govnih.gov nih.govnih.gov
Molecular Dynamics (MD) SimulationsAssessing the stability of ligand-receptor complexes over time. nih.govConfirms the stability of binding poses predicted by docking. nih.gov nih.gov
MM/PBSACalculating the binding free energy of the ligand-receptor complex. nih.govProvides a quantitative estimation of binding affinity. nih.gov nih.gov
Density Functional Theory (DFT)Analyzing electronic properties like HOMO-LUMO energy gaps. nih.govnih.govCorrelates electronic structure and chemical reactivity with biological activity. nih.govnih.gov nih.govnih.gov

Advanced Applications and Future Research Directions in Chemical Biology and Lead Optimization of 2 Difluoromethyl 5 Ethoxybenzo D Oxazole

Development of 2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole as Chemical Biology Probes

Chemical biology probes are essential small molecules used to study and manipulate biological systems. The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for the development of such tools.

The design of molecular tools from heterocyclic compounds like benzo[d]oxazoles allows for the detailed investigation of complex biological pathways. nih.gov The benzo[d]oxazole nucleus can engage with various enzymes and receptors through non-covalent interactions, making it a versatile starting point for creating pathway-specific probes. tandfonline.com For instance, derivatives of this scaffold have been developed as inhibitors for targets such as cyclooxygenase (COX) enzymes and as modulators of signaling pathways implicated in neurodegenerative diseases and cancer. nih.govnih.gov

The development of this compound into a molecular tool would involve identifying a specific biological target and then modifying the core structure to enhance potency and selectivity. The difluoromethyl group at the 2-position and the ethoxy group at the 5-position provide key handles for chemical modification, allowing for the fine-tuning of its interaction with a target protein. Computational methods, such as molecular docking, are instrumental in this rational design process, helping to predict how structural modifications will affect binding affinity and specificity. nih.gov

The inherent photoluminescent properties of the benzoxazole (B165842) core make it a promising scaffold for developing fluorescent probes. periodikos.com.br These probes can be used to visualize biological processes and the localization of specific targets within living cells. The benzo[d]oxazole ring system can be chemically modified to create fluorophores that emit light at various wavelengths, suitable for live-cell imaging. nih.govnih.gov

To transform this compound into a fluorescent probe, a common strategy is to conjugate it with other fluorophores or to modify its structure to enhance its intrinsic fluorescence. For example, extending the aromatic system or adding specific functional groups can tune its emission spectrum. periodikos.com.br

Affinity labeling probes are designed to bind irreversibly to their target protein, enabling protein identification and functional characterization. researchgate.net A derivative of this compound could be functionalized with a reactive group, such as a photo-activatable cross-linker or an electrophilic warhead. This functionalized probe would first bind non-covalently to its target and then, upon activation, form a covalent bond, permanently tagging the protein for subsequent analysis.

Lead Optimization Strategies for this compound Analogues

Lead optimization is a critical phase in drug discovery that aims to transform a promising hit compound into a preclinical drug candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. upmbiomedicals.comdanaher.com

Key rational design strategies include:

Isosteric Replacement: Replacing specific atoms or groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, the ethoxy group could be replaced with other alkoxy groups or bioisosteres.

Functional Group Modification: Altering functional groups to enhance interactions with the target protein or to improve properties like solubility and metabolic stability.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site, a process often aided by computational modeling and molecular dynamics simulations. nih.gov

The journey from an initial "hit" identified in a screening campaign to a "lead" compound and finally to a preclinical candidate is a structured, multidisciplinary effort. upmbiomedicals.comaxxam.com This process involves iterative cycles of designing, synthesizing, and testing new analogues to progressively improve the compound's profile. axxam.com

The table below outlines the key stages and parameters evaluated during the hit-to-lead and lead optimization phases for a hypothetical program centered on this compound analogues.

PhaseObjectiveKey Activities & Parameters Evaluated
Hit-to-Lead (H2L) Validate initial hits and generate early lead compounds with improved potency and selectivity. axxam.comConfirmation of activity in primary and secondary assaysEstablishment of preliminary Structure-Activity Relationships (SAR)Assessment of physicochemical properties (solubility, lipophilicity)Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling (e.g., microsomal stability, plasma protein binding)Evaluation of in vitro toxicity
Lead Optimization (LO) Refine lead compounds into preclinical candidates with a balanced profile of efficacy, safety, and pharmacokinetics. danaher.comImprovement of target potency and selectivityOptimization of ADMET properties to support in vivo studiesIn vivo pharmacokinetic studiesEfficacy testing in animal models of diseasePreliminary safety and toxicology assessments

This table provides a generalized framework for the hit-to-lead and lead optimization processes in drug discovery.

Exploring the chemical space around the benzo[d]oxazole scaffold is crucial for discovering novel derivatives with superior properties. nih.gov This involves synthesizing a diverse library of compounds by introducing various substituents at different positions of the benzoxazole ring. nih.govnih.gov High-throughput synthesis and screening techniques can accelerate this exploration. danaher.com For this compound, this exploration could involve modifying the benzene (B151609) ring, altering the substituent at the 2-position, or changing the group at the 5-position to identify new analogues with enhanced biological activity or improved drug-like properties.

The following table illustrates potential modifications to the benzo[d]oxazole scaffold to explore its chemical space, based on general findings in the literature for this class of compounds.

Modification SiteExample SubstituentsPotential Impact on Activity
2-Position Substituted phenyl rings, heterocyclic groups, alkyl chainsModulates target binding affinity and selectivity. nih.govnih.gov
5-Position Amino groups, amides, sulfonamides, varied alkoxy chainsInfluences solubility, cell permeability, and metabolic stability.
Benzene Ring Halogens (F, Cl, Br), methyl, nitro, cyano groupsAffects electronic properties, lipophilicity, and potential for specific intermolecular interactions with the target. nih.gov

This table illustrates hypothetical modification strategies for exploring the chemical space of benzo[d]oxazole derivatives based on common medicinal chemistry approaches.

Emerging Trends in Organofluorine Chemistry and Their Relevance to this compound Research

The field of organofluorine chemistry is undergoing rapid expansion, driven by the significant impact of fluorine-containing groups on the properties of bioactive molecules. cas.cn The incorporation of fluorine or fluoroalkyl groups, such as the difluoromethyl (CF2H) moiety present in this compound, can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. cas.cnspringernature.com Several emerging trends in this field are directly pertinent to the future research and development of this specific benzoxazole derivative.

A primary trend is the development of novel and more efficient difluoromethylation strategies. researchgate.net Historically, the introduction of the CF2H group has been challenging. However, recent advancements have provided a diverse toolkit for chemists. academie-sciences.fr This includes the creation of new difluoromethylating reagents and the design of catalytic systems that can install the CF2H group under milder conditions and with greater functional group tolerance. cas.cn For instance, methods involving difluorocarbene intermediates and photoredox catalysis are enabling the synthesis of complex difluoromethylated compounds that were previously inaccessible. acs.org These advanced synthetic protocols could be leveraged to optimize the synthesis of this compound, potentially leading to higher yields, reduced costs, and more environmentally benign processes.

Another significant trend is late-stage functionalization, particularly through C-H activation. cas.cn This strategy allows for the direct introduction of fluorine-containing groups into a complex molecule at a late point in the synthetic sequence, avoiding the need for pre-functionalized substrates. Applying late-stage C-H difluoromethylation to advanced intermediates in a synthetic route to benzoxazole analogues could rapidly generate a library of related compounds. This approach is invaluable for lead optimization, as it allows researchers to systematically probe how the position of the difluoromethyl group on the benzoxazole scaffold affects biological activity.

Furthermore, there is a growing interest in creating "functionalized fluorinated residues," which are fluorinated groups that contain other reactive handles. academie-sciences.fr This allows for subsequent chemical modifications, providing a high degree of modularity. Research into novel reagents could yield difluoromethyl groups appended with functionalities that allow this compound to be used as a chemical biology probe, for example, by attaching reporter tags or cross-linking agents.

The relevance of these trends to this compound research is summarized in the table below.

Emerging TrendRelevance to this compoundPotential Impact
Novel Difluoromethylation Reagents & Catalysis Enables more efficient, selective, and scalable synthesis of the target compound. cas.cnresearchgate.netImproved manufacturing processes; greater accessibility for research.
Late-Stage C-H Functionalization Allows for the rapid synthesis of a diverse library of structural analogues and isomers. cas.cnAcceleration of structure-activity relationship (SAR) studies and lead optimization.
Functionalized Fluorinated Groups Facilitates the development of derivatives for use as chemical biology tools. academie-sciences.frDeeper understanding of the compound's mechanism of action and biological targets.

Interdisciplinary Research Opportunities and Collaborations in Developing Benzo[d]oxazole Compounds

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. nih.govmdpi.com Derivatives have shown potential as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com This inherent biological versatility makes the development of compounds like this compound a rich ground for interdisciplinary research and collaboration.

Medicinal and Synthetic Chemistry: The foundation of development lies in the collaboration between medicinal and synthetic organic chemists. Synthetic chemists can focus on developing robust and innovative routes to this compound and its analogues, drawing on the emerging trends in organofluorine chemistry. cas.cnresearchgate.net Medicinal chemists can guide these synthetic efforts by designing novel structures with improved potency, selectivity, and pharmacokinetic profiles, a critical aspect of the lead optimization process. nih.govuantwerpen.be

Computational Chemistry and Structural Biology: Collaboration with computational chemists is crucial for accelerating the drug discovery process. Molecular modeling and docking studies can predict how different benzo[d]oxazole derivatives might interact with specific protein targets. This in silico analysis helps prioritize which analogues to synthesize, saving significant time and resources. If a biological target is identified, structural biologists can work to solve the crystal structure of the target in complex with the lead compound, providing invaluable insights for rational drug design.

Pharmacology and Cell Biology: To understand the therapeutic potential of this compound, collaboration with pharmacologists and cell biologists is essential. These researchers can perform a wide range of in vitro and in vivo assays to evaluate the compound's efficacy against specific diseases, such as cancer or neurodegenerative disorders. nih.gov They can also investigate its mechanism of action, cellular uptake, and potential off-target effects, which are critical for advancing a compound towards preclinical development. nih.gov

Materials Science: Beyond pharmacology, there are collaborative opportunities with materials scientists. Some heterocyclic compounds, including certain 2-aryl-perfluorobenzoxazoles, have been shown to possess interesting fluorescence properties. rsc.org Joint research could explore the potential of this compound and related structures in the development of novel fluorescent probes for biological imaging or as components in advanced materials.

A summary of potential interdisciplinary collaborations is presented below.

Collaborating FieldKey ContributionResearch Goal
Medicinal & Synthetic Chemistry Design and synthesis of novel analogues. researchgate.netuantwerpen.beImprove potency, selectivity, and drug-like properties.
Computational Chemistry In silico screening and molecular modeling.Prioritize synthetic targets and predict binding interactions.
Pharmacology & Cell Biology In vitro and in vivo biological evaluation. nih.govDetermine therapeutic efficacy and mechanism of action.
Materials Science Investigation of photophysical properties. rsc.orgExplore applications in bio-imaging and advanced materials.

The successful development of novel therapeutics based on the benzo[d]oxazole scaffold will ultimately depend on a synergistic approach, integrating expertise from these diverse scientific disciplines.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(difluoromethyl)-5-ethoxybenzo[d]oxazole be optimized for higher yield and purity?

  • Methodological Answer :

  • Directed Deprotonation : Use n-BuLi with TMEDA to selectively deprotonate intermediates at the C5 position of oxazole precursors, ensuring regioselective alkylation (e.g., ethoxy group introduction) .
  • Catalytic Hydrogenation : For nitro-to-amine reduction, employ 10% Pd/C in a 1:1 ethyl acetate/methanol solvent system under H₂, achieving >90% conversion .
  • Purification : Crystallize crude products using water-ethanol mixtures to remove polar impurities, yielding light-yellow solids with 65–85% purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the difluoromethyl (-CF₂H) group (δ ~5.8–6.2 ppm, triplet) and ethoxy (-OCH₂CH₃) protons (δ ~1.4–4.0 ppm) .
  • IR Spectroscopy : Identify C-F stretching vibrations (1000–1100 cm⁻¹) and oxazole ring C=N/C-O bands (1600–1650 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₀F₂NO₂).

Q. What are common impurities formed during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Formation : Over-alkylation at the oxazole C2 position may occur if reaction times exceed 18 hours. Monitor via TLC and adjust reflux duration .
  • Oxidative Degradation : Protect intermediates from light and moisture using inert atmospheres (N₂/Ar) to prevent decomposition of the difluoromethyl group .

Advanced Research Questions

Q. How do electronic effects of substituents influence the biological activity of this compound?

  • Methodological Answer :

  • Fluorine Impact : The difluoromethyl group enhances metabolic stability by reducing basicity of adjacent amines and increasing lipophilicity (logP ~2.5) .
  • Ethoxy Group : The electron-donating ethoxy substituent at C5 modulates π-conjugation, altering binding affinity to targets like fungal Complex II (IC₅₀ < 1 μM) .
  • SAR Table :
Substituent PositionGroupBiological Activity (IC₅₀)
C2-CF₂HEnhances metabolic stability
C5-OCH₂CH₃Optimizes target engagement

Q. What computational models best predict the excited-state intramolecular proton transfer (ESIPT) behavior of this compound?

  • Methodological Answer :

  • DFT Functionals : B3LYP and PBE0 hybrid functionals accurately reproduce emission energies (λem ~450 nm) for ESIPT-active analogs like 2-(2′-hydroxyphenyl)benzoxazoles .
  • Charge Transfer Analysis : CAM-B3LYP and ωB97XD overestimate emission due to inadequate treatment of intramolecular charge transfer (ICT) in the S₁ state .
  • Table :
FunctionalEmission Energy (nm)Error vs. Experimental
B3LYP448±5 nm
CAM-B3LYP465+17 nm

Q. How can contradictions in fluorescence data under varying solvent polarities be resolved?

  • Methodological Answer :

  • Solvatochromic Studies : Measure emission spectra in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. ESIPT is quenched in polar protic media due to H-bond competition .
  • Lifetime Measurements : Time-resolved fluorescence (TRF) distinguishes ESIPT (τ ~1–5 ns) from non-proton-transfer states (τ < 1 ns) .

Q. What is the role of benzannulation in modifying photophysical properties?

  • Methodological Answer :

  • Extended π-Systems : Benzannulation at the oxazole site (e.g., benzo[d]oxazole) red-shifts absorption (λabs ~320→350 nm) but raises ESIPT energy barriers (ΔG‡ ~10→15 kcal/mol) due to increased ICT .
  • Experimental Design : Compare fluorescence quantum yields (ΦF) of benzannulated vs. non-annulated analogs in solid-state vs. solution phases .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antifungal efficacy across studies?

  • Methodological Answer :

  • Strain Variability : Test against standardized fungal strains (e.g., Candida albicans ATCC 10231) to minimize biological variability .
  • Solubility Limits : Use DMSO concentrations <1% to avoid solvent toxicity masking true activity (EC₅₀ adjustments ±20%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.